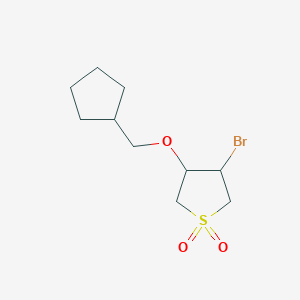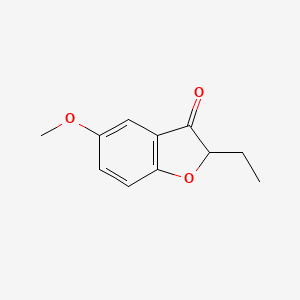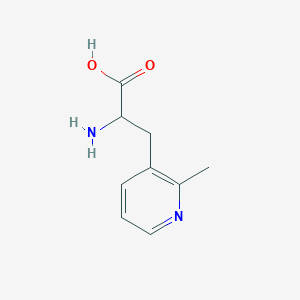
(5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine: is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzofuran ring, and a methanamine group at the 4 position. It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate electrophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through a halogenation reaction using reagents like fluorine gas or a fluorinating agent such as Selectfluor.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the methanamine group can be oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the methanamine group to a primary amine.
Substitution: The fluorine atoms on the benzofuran ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: This compound can be used as a probe in biological studies to investigate the function of various biological systems.
Medicine:
Pharmaceutical Research: It can be used in the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Industry:
Material Science: This compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: This compound has a single fluorine atom and may exhibit different chemical and biological properties.
(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)methanamine: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
(5,7-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanamine: This compound has methyl groups instead of fluorine, which can influence its physical and chemical properties.
Uniqueness: The presence of two fluorine atoms in (5,7-Difluoro-2,3-dihydrobenzofuran-4-yl)methanamine makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(5,7-difluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-8(11)9-5(1-2-13-9)6(7)4-12/h3H,1-2,4,12H2 |
InChI Key |
SWNJVAVAPSDMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C21)CN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


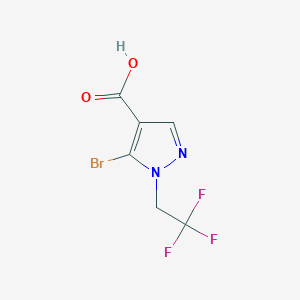
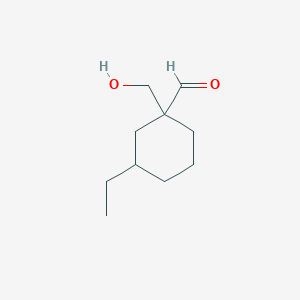
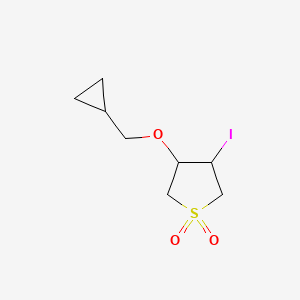
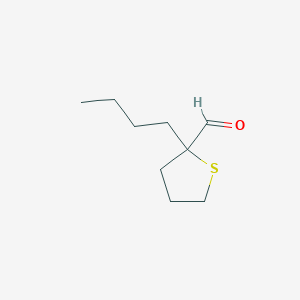

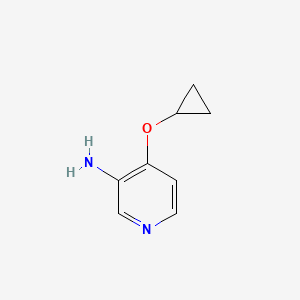
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
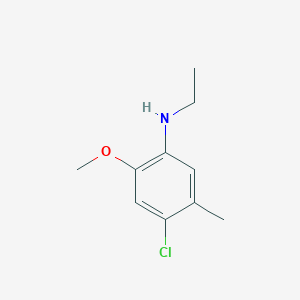
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
